Sodium propionate-2,3-13C2
Description
Significance of Isotopic Labeling for Unraveling Metabolic Networks
Understanding the complex web of biochemical reactions within a cell, known as the metabolic network, is fundamental to comprehending health and disease. creative-proteomics.com Isotopic labeling is a sophisticated technique that allows scientists to track the journey of molecules through these intricate pathways. metsol.com By replacing atoms in a molecule with their heavier, non-radioactive counterparts, known as stable isotopes, researchers can follow the transformation of these "labeled" compounds. metsol.com This approach provides invaluable insights into the flow of metabolites, or metabolic flux, which is the rate at which these molecules are processed through a pathway. creative-proteomics.com This ability to trace metabolic routes helps in identifying novel pathways, understanding how different pathways contribute to cellular functions, and pinpointing alterations in metabolism associated with various diseases. tandfonline.comeurisotop.com
Role of Carbon-13 (¹³C) in Quantitative Metabolic Studies
Carbon is the backbone of most biological molecules, making its stable isotope, Carbon-13 (¹³C), an ideal tracer for metabolic studies. nih.gov Unlike its radioactive counterpart, Carbon-14, ¹³C is non-radioactive and therefore safe for use in a wide range of studies, including those involving human subjects. humankinetics.com The use of ¹³C-labeled compounds, in conjunction with powerful analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise quantification of metabolic fluxes. acs.orgnih.gov This quantitative data is crucial for building accurate models of metabolic networks and understanding how these networks are regulated under different physiological and pathological conditions. nih.govnih.gov
Overview of Sodium propionate-2,3-¹³C₂ as a Specialized Research Tool
Sodium propionate-2,3-¹³C₂ is a specifically designed stable isotope tracer where the second and third carbon atoms of the propionate (B1217596) molecule are replaced with ¹³C. sigmaaldrich.com This specific labeling pattern makes it a highly valuable tool for probing particular metabolic pathways. Propionate is a short-chain fatty acid that plays a significant role in cellular energy metabolism. By introducing Sodium propionate-2,3-¹³C₂ into a biological system, researchers can trace the metabolic fate of the propionate backbone. The distinct labeling at the C2 and C3 positions allows for the unambiguous identification of metabolites derived from propionate, helping to distinguish between different metabolic routes. nih.gov For instance, its use can help elucidate the contributions of propionate to the citric acid cycle, a central hub of cellular metabolism, and other interconnected pathways. nih.gov
Detailed Research Findings
The application of Sodium propionate-2,3-¹³C₂ has yielded significant insights into various metabolic processes. In studies of microbial metabolism, for example, this tracer has been instrumental in differentiating between the methylmalonate pathway and other metabolic routes for propionate utilization. nih.gov The preservation or loss of the coupled ¹³C-¹³C bond in downstream metabolites provides a clear signature of the operative pathway. nih.gov
In the context of mammalian metabolism, ¹³C-labeled propionate has been used to assess liver metabolic fluxes. nih.gov Such studies are critical for understanding conditions like diabetes and non-alcoholic fatty liver disease. The specific labeling of Sodium propionate-2,3-¹³C₂ provides a more constrained and informative dataset for metabolic flux analysis compared to singly labeled or uniformly labeled tracers. nih.gov
The table below summarizes some of the key research applications and findings related to the use of ¹³C-labeled propionate.
| Research Area | Key Application of ¹³C-Labeled Propionate | Major Findings |
| Microbial Metabolism | Elucidation of propionate metabolism pathways in Escherichia coli. | Differentiated between the methylmalonate and methylcitrate pathways by analyzing the labeling patterns in key metabolites like glutamate (B1630785). nih.gov |
| Mammalian Liver Metabolism | Assessment of hepatic glucose production and anaplerosis. | Provided quantitative estimates of fluxes through the citric acid cycle and gluconeogenesis, highlighting the impact of tracer choice on flux estimation. nih.gov |
| Cancer Metabolism | Probing altered metabolic pathways in cancer cells. | Used to trace the contribution of short-chain fatty acids to the energy requirements and biosynthetic pathways of tumor cells. |
| Neurodegenerative Diseases | Investigating mitochondrial dysfunction. | Explored the role of propionate metabolism in neuronal energy homeostasis and its potential alterations in disease states. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(2,3-13C2)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1+1,2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPEJDQGNYQSM-AWQJXPNKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2]C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584066 | |
| Record name | Sodium (2,3-~13~C_2_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.046 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201996-20-5 | |
| Record name | Sodium (2,3-~13~C_2_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 201996-20-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Positional Isotopic Specificity of Sodium Propionate 2,3 ¹³c₂
Chemical Synthesis of Positional ¹³C-Labeled Propionate (B1217596) Derivatives
The chemical synthesis of positionally labeled propionate derivatives is designed to specifically introduce ¹³C atoms at desired locations within the molecule's carbon backbone. For Sodium propionate-2,3-¹³C₂, the labeling is on the second and third carbon atoms. While specific, proprietary synthesis routes for commercial products are not always published, general principles point towards multi-step chemical reactions starting with simpler, commercially available labeled precursors.
For instance, a plausible synthetic strategy could involve starting with a two-carbon precursor already containing a ¹³C-¹³C bond, such as ¹³C₂-ethylene. This precursor would then undergo a series of reactions to add the carboxyl group, thereby forming the propionate structure. The synthesis of coenzyme A thioesters of ¹³C-labeled propionate has been described, highlighting the creation of these labeled metabolites for use as analytical standards. nih.gov The focus of such syntheses is often on creating atom-efficient routes to the desired labeled compounds. nih.gov
The final step in the synthesis of the sodium salt typically involves the neutralization of the ¹³C-labeled propionic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. google.comatamanchemicals.com
Table 1: Examples of Positionally Labeled Propionate Derivatives and Potential Labeled Precursors
| Labeled Propionate Derivative | CAS Number | Potential Labeled Precursor(s) |
|---|---|---|
| Sodium propionate-1-¹³C | 62601-06-3 | ¹³CO₂ or Na¹³CN |
| Sodium propionate-2-¹³C | 83587-76-2 | Acetaldehyde-1-¹³C |
| Sodium propionate-2,3-¹³C₂ | 201996-20-5 | Ethylene-1,2-¹³C₂ |
Considerations for Isotopic Enrichment and Purity in Research-Grade Compounds
For research-grade compounds like Sodium propionate-2,3-¹³C₂, two quality metrics are paramount: chemical purity and isotopic enrichment. omicronbio.com These factors ensure the reliability and reproducibility of experimental results. pharma-industry-review.com
Chemical Purity: This parameter measures the proportion of the desired compound relative to any impurities, such as residual solvents, starting materials, or byproducts from the synthesis. High-Performance Liquid Chromatography (HPLC) is a standard technique used to assess chemical purity, ensuring that the material meets stringent quality standards. omicronbio.compharma-industry-review.com
Isotopic Enrichment: This value specifies the percentage of molecules in which the intended atoms have been replaced by their stable isotopes. For Sodium propionate-2,3-¹³C₂, a typical specification is 99 atom % ¹³C. sigmaaldrich.com This means that in 99% of the molecules, both the C2 and C3 carbon atoms are ¹³C isotopes. This high level of enrichment is crucial for enhancing sensitivity in analytical techniques. sigmaaldrich.com Isotopic enrichment is typically determined using high-resolution mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. omicronbio.comresearchgate.netnih.gov Manufacturers provide a Certificate of Analysis detailing the measured purity and enrichment for each batch. pharma-industry-review.comotsuka.co.jp
Table 2: Analytical Techniques for Quality Control of Labeled Compounds
| Analytical Technique | Parameter Measured | Purpose |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | To separate and quantify the target compound from chemical impurities. omicronbio.compharma-industry-review.com |
| Mass Spectrometry (MS) | Isotopic Enrichment, Molecular Weight | To confirm the mass shift due to labeling and determine the percentage of isotopic incorporation. researchgate.netnih.gov |
Structural Elucidation of Labeling Position using Nuclear Magnetic Resonance (NMR) Spectroscopy
In an unlabeled sodium propionate sample, the ¹³C NMR spectrum would show three distinct signals corresponding to the three carbon atoms (C1: carboxyl, C2: methylene, C3: methyl), with chemical shifts determined by their local electronic environment. chemicalbook.com
For Sodium propionate-2,3-¹³C₂, the ¹³C NMR spectrum provides unambiguous proof of the labeling pattern through the observation of carbon-carbon coupling (J-coupling). Because the adjacent C2 and C3 atoms are both ¹³C isotopes (with a spin of ½), their signals in the NMR spectrum are split into doublets. This ¹³C-¹³C coupling is a direct confirmation that the labels are on adjacent carbons.
To further resolve and confirm these connections, two-dimensional (2D) NMR experiments are employed. Specifically, a ¹³C-¹³C Correlation Spectroscopy (COSY) experiment is ideal. nih.govresearchgate.net This technique shows correlations between coupled ¹³C nuclei. In the 2D spectrum of Sodium propionate-2,3-¹³C₂, a cross-peak would appear connecting the signal of the C2 carbon with the signal of the C3 carbon. The absence of a cross-peak between C1 and C2 confirms that the C1 (carboxyl) carbon is the unlabeled ¹²C isotope, thus verifying the specific 2,3-labeling.
Table 3: Expected ¹³C NMR Data for Sodium propionate-2,3-¹³C₂
| Carbon Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity (in ¹³C Spectrum) | Key ¹³C-¹³C COSY Correlation |
|---|---|---|---|
| C1 (-COO⁻) | ~180-185 | Singlet | None |
| C2 (-CH₂-) | ~30-35 | Doublet (due to coupling with ¹³C3) | C2-C3 |
| C3 (-CH₃) | ~9-12 | Doublet (due to coupling with ¹³C2) | C3-C2 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Analytical Methodologies for ¹³c Labeled Metabolites
The analysis of metabolites derived from ¹³C-labeled precursors like Sodium propionate-2,3-¹³C₂ relies on techniques that can differentiate between isotopes. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary platforms for these investigations, each offering unique advantages in tracking the fate of the labeled carbon atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Pattern Analysis
NMR spectroscopy is a non-destructive analytical technique that provides detailed structural information about molecules. In the context of stable isotope tracing, ¹³C NMR is particularly powerful for identifying the precise location of ¹³C labels within a metabolite's carbon skeleton.
The fundamental principle of using ¹³C NMR in metabolic studies is the detection of the ¹³C nucleus, which has a natural abundance of only about 1.1%. When a biological system is supplied with a ¹³C-enriched substrate such as Sodium propionate-2,3-¹³C₂, the resulting metabolites will have ¹³C incorporated into their structures at levels significantly above the natural background. This enrichment allows for the direct observation of metabolic pathways.
The chemical shift of a ¹³C nucleus in an NMR spectrum is highly sensitive to its local electronic environment, meaning that each carbon atom in a molecule typically has a unique resonance frequency. This allows researchers to not only detect the presence of the label but also to determine its specific position within the molecule. For instance, a study evaluating propionic acid metabolism utilized [1,2-¹³C₂]propionate to track its metabolic fate. asm.org Similarly, the fermentation of uniformly ¹³C-labeled ([U–¹³C]) polydextrose, which breaks down into short-chain fatty acids, was monitored using ¹³C NMR. acs.org The major labeled metabolites identified were acetate (B1210297), butyrate, propionate (B1217596), and valerate (B167501), demonstrating the direct conversion of the substrate by the gut microbiota. acs.org
The analysis of ¹³C-¹³C scalar couplings (J-couplings) provides further insight. When two adjacent carbon atoms are both ¹³C, their signals in the NMR spectrum are split into doublets. This phenomenon, observable only when enriched precursors are used, provides unambiguous evidence of the integrity of carbon-carbon bonds during metabolic transformations. pnas.org This allows researchers to trace the intact carbon backbone of a precursor as it is incorporated into larger molecules.
For complex biological samples containing a multitude of labeled metabolites, one-dimensional (1D) ¹³C NMR spectra can become crowded and difficult to interpret due to overlapping signals. nih.gov To overcome this, advanced two-dimensional (2D) NMR techniques are employed.
2D NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), correlate the chemical shifts of protons directly attached to ¹³C atoms. This spreads the signals over two dimensions, significantly enhancing spectral resolution. In a study using [¹³C-methyl]methionine-labeled tumor models, 2D ¹H-¹³C NMR spectra were instrumental in identifying a wide range of methylated compounds, effectively revealing the "non-DNA methylome." acs.org This approach allows for the untargeted identification of novel metabolites and pathways that are active under specific physiological or pathological conditions.
Another powerful technique is the Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE), which directly observes ¹³C-¹³C correlations. While challenging due to sensitivity limitations, it provides a complete carbon-carbon connectivity map of a molecule. These advanced methods are crucial for deciphering the complex labeling patterns that arise from the intricate network of metabolic reactions in a cell.
Mass Spectrometry (MS)-Based Metabolomics
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone of metabolomics, capable of detecting and quantifying a vast array of metabolites from biological samples. chromservis.eu When used in conjunction with stable isotope labeling, MS can precisely track the incorporation of labels into various metabolic pools.
Targeted and Untargeted Approaches for ¹³C-Enriched Metabolites
MS-based metabolomics can be broadly categorized into targeted and untargeted approaches, both of which are significantly enhanced by the use of ¹³C-labeled compounds. chromservis.eubuchem.com
Untargeted metabolomics aims to comprehensively measure as many metabolites as possible in a sample without pre-selection. buchem.com When a ¹³C-labeled substrate like Sodium propionate-2,3-¹³C₂ is introduced into a system, untargeted MS analysis can reveal all downstream metabolites that have incorporated the ¹³C label. This is achieved by searching the data for mass signals that correspond to the labeled versions of known and unknown compounds. This approach is particularly powerful for discovering novel metabolic pathways or identifying unexpected connections between existing ones. buchem.com
Targeted metabolomics focuses on the accurate quantification of a predefined set of metabolites. In this context, ¹³C-labeled compounds are invaluable as internal standards. mdpi.com For example, to precisely measure the concentration of propionate in a biological sample, a known amount of a labeled version, such as ¹³C₃-propionate, is added at the beginning of the sample preparation process. escholarship.org Because the labeled standard has nearly identical chemical and physical properties to the unlabeled (endogenous) analyte, it can correct for any sample loss or variation during extraction and analysis. The ratio of the MS signal from the endogenous metabolite to the labeled internal standard allows for highly accurate and precise quantification. nih.gov
| Approach | Goal | Role of ¹³C-Labeling | Key Benefit |
| Untargeted | Comprehensive metabolite profiling | Tracer to identify all downstream labeled products | Discovery of novel pathways and metabolites buchem.com |
| Targeted | Accurate quantification of specific metabolites | Internal standard for precise measurement | High accuracy and precision in quantification mdpi.comescholarship.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas chromatography-mass spectrometry is a robust technique well-suited for the analysis of volatile and semi-volatile compounds, such as the short-chain fatty acids (SCFAs) derived from propionate. nih.gov Prior to analysis, non-volatile compounds like sodium propionate must be chemically modified through derivatization to make them volatile.
In metabolic studies, GC-MS can be used to track the incorporation of ¹³C from labeled propionate into other SCFAs or related metabolites. The mass spectrometer detects the mass shift in the molecule or its fragments resulting from the presence of ¹³C. For instance, a method was developed to measure ¹³C enrichment in fatty acids and their fragments, including propionate, using electron impact GC-MS. researchgate.netnau.edu This analysis of fragment ions can provide positional information about the label, helping to distinguish between different metabolic pathways. nih.gov Studies have successfully used GC-MS to measure the flux of ¹³C-labeled volatile fatty acids, demonstrating its utility in quantifying metabolic rates. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS and HRMS) for Diverse Metabolite Classes
Liquid chromatography-mass spectrometry is a highly versatile and sensitive technique used to analyze a wide range of metabolites, from polar to non-polar compounds. It is particularly well-suited for compounds that are not amenable to GC-MS, such as acyl-CoA thioesters.
Tandem Mass Spectrometry (LC-MS/MS) is a targeted approach that offers exceptional specificity and sensitivity. It involves the selection of a specific parent ion (e.g., derivatized propionate), its fragmentation, and the detection of a specific fragment ion. This process, known as multiple reaction monitoring (MRM), significantly reduces chemical noise and allows for accurate quantification even at very low concentrations. lipidmaps.org Numerous methods have been developed to quantify SCFAs, including propionate, using LC-MS/MS with derivatization and ¹³C-labeled internal standards. nih.govlipidmaps.orgchemrxiv.orgumich.edu
High-Resolution Mass Spectrometry (HRMS) , often coupled with LC (LC-HRMS), provides highly accurate mass measurements. This capability allows for the confident determination of elemental formulas for unknown compounds and the differentiation of molecules with very similar masses (isobars). escholarship.org In the context of ¹³C labeling, HRMS can distinguish between, for example, a metabolite containing two ¹³C atoms and one containing a single ³⁴S atom, which would appear as the same nominal mass on a low-resolution instrument. A study utilizing a hybrid quadrupole-Orbitrap HRMS demonstrated the simultaneous quantification of acyl-CoAs using stable isotope-labeled standards and the tracing of ¹³C from precursors like [¹³C₃]-propionate. escholarship.org
| Technique | Principle | Application for ¹³C-Propionate Metabolites |
| LC-MS/MS | Selects a parent ion, fragments it, and detects a specific product ion (MRM). lipidmaps.org | Highly specific and sensitive quantification of propionate and its known metabolites using labeled internal standards. mdpi.comnih.govchemrxiv.org |
| LC-HRMS | Measures mass-to-charge ratio with very high accuracy. escholarship.org | Differentiates between various isotopologues and determines elemental formulas of novel labeled metabolites. escholarship.org |
Isotopomer Distribution Analysis (IDA) and Mass Isotopomer Distribution (MID)
Isotopomer Distribution Analysis (IDA) and its mass spectrometry-based counterpart, Mass Isotopomer Distribution (MID) analysis, are powerful techniques used to trace the pathways of metabolic precursors and quantify the fluxes through metabolic networks. nih.govphysiology.orgnumberanalytics.com These methods rely on the administration of a substrate labeled with a stable isotope, such as ¹³C, and the subsequent measurement of the isotope's incorporation into downstream metabolites. rsc.orgspringernature.com The specific pattern of isotope labeling in the product molecules, known as the isotopomer distribution, provides a detailed readout of the metabolic activities that led to their formation. creative-proteomics.com Sodium propionate-2,3-¹³C₂, a propionate molecule where the second and third carbon atoms are replaced with the ¹³C isotope, serves as a crucial tracer for studying specific metabolic pathways, particularly the tricarboxylic acid (TCA) cycle and gluconeogenesis. nih.govphysiology.orgnih.gov
When Sodium propionate-2,3-¹³C₂ is introduced into a biological system, it is converted to propionyl-CoA and subsequently to succinyl-CoA, an intermediate of the TCA cycle. The two ¹³C atoms from the tracer then propagate through the cycle, becoming incorporated into other intermediates like malate (B86768) and oxaloacetate, and eventually into products like glucose (via gluconeogenesis) and amino acids like glutamate (B1630785) and aspartate. physiology.org By analyzing the mass isotopomer distributions of these products, researchers can deduce the relative activity of different pathways. nih.govphysiology.org The analysis is performed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between molecules of different masses (mass isotopomers) or identify the exact position of the label within the molecule (positional isotopomers). nih.govnih.gov
A key application of using tracers like Sodium propionate-2,3-¹³C₂ is the ability to quantify the kinetics of isotope incorporation, which provides a dynamic view of metabolic fluxes. nih.govbuchem.com Unlike steady-state analysis, which captures a single snapshot in time, kinetic analysis involves collecting samples at multiple time points after the introduction of the labeled tracer. vanderbilt.edud-nb.info This approach, often called dynamic labeling or isotopically nonstationary metabolic flux analysis (INST-MFA), allows for the precise measurement of metabolite turnover rates. nih.govfrontiersin.org
The rate at which the ¹³C label from Sodium propionate-2,3-¹³C₂ appears in downstream products is directly related to the flux through the metabolic pathway connecting the precursor and the product. nih.gov For instance, by measuring the increase in ¹³C-labeled glucose in plasma over time after administering the tracer, one can quantify the rate of hepatic gluconeogenesis. physiology.org Similarly, tracking the labeling kinetics of TCA cycle intermediates like glutamate can reveal the rate of the cycle itself (citrate synthase flux) and anaplerosis (the replenishment of cycle intermediates). physiology.orgphysiology.org
The process involves:
Administering the Tracer: A bolus or continuous infusion of Sodium propionate-2,3-¹³C₂ is introduced to the biological system (e.g., cell culture, perfused organ, or in vivo). nih.govnih.gov
Time-Series Sampling: Samples (e.g., cell extracts, tissue biopsies, plasma) are collected at various time points as the ¹³C label travels through the metabolic network. nih.govvanderbilt.edu
Isotopomer Analysis: The collected samples are analyzed, typically by mass spectrometry, to determine the mass isotopomer distribution (MID) of key downstream metabolites. physiology.org The MID describes the fraction of the metabolite pool that is unlabeled (M+0), singly labeled (M+1), doubly labeled (M+2), and so on.
Kinetic Modeling: The time-dependent MID data is then fitted to a mathematical model of the metabolic network. physiology.orgnih.gov This allows for the calculation of flux values for the reactions in the network.
The table below illustrates hypothetical MID data for a downstream metabolite, such as malate, following the administration of Sodium propionate-2,3-¹³C₂. The tracer enters the TCA cycle as succinyl-CoA, which is a four-carbon molecule. The specific labeling pattern of Sodium propionate-2,3-¹³C₂ will result predominantly in a doubly labeled (M+2) isotopomer of the C4 intermediates of the TCA cycle. Over time, the fraction of M+2 malate increases as the unlabeled pool is replaced by the newly synthesized, labeled pool.
| Time Point (minutes) | M+0 (Unlabeled) Fraction (%) | M+1 Fraction (%) | M+2 Fraction (%) |
|---|---|---|---|
| 0 | 95.0 | 4.5 | 0.5 |
| 5 | 70.0 | 5.0 | 25.0 |
| 15 | 40.0 | 5.0 | 55.0 |
| 30 | 15.0 | 5.0 | 80.0 |
| 60 | 5.0 | 5.0 | 90.0 |
This interactive table demonstrates the shift in the mass isotopomer distribution of a downstream metabolite over time. M+0 represents the naturally occurring, unlabeled form, while M+2 represents the metabolite that has incorporated the two ¹³C atoms from the Sodium propionate-2,3-¹³C₂ tracer. The M+1 fraction may be slightly affected by contributions from other sources or natural abundance.
The accuracy and reliability of isotopomer analysis depend heavily on the methodologies used for data acquisition and processing. numberanalytics.comcaltech.edu The choice of analytical platform and the subsequent data handling are critical for obtaining high-quality measurements suitable for metabolic flux calculations. nih.govnih.gov
Data Acquisition: The two primary techniques for measuring isotopomer distributions are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Mass Spectrometry (MS): This is the most common method for MID analysis due to its high sensitivity and throughput. nih.gov It is typically coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). nih.gov The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing it to distinguish between different mass isotopomers (e.g., M+0, M+1, M+2). physiology.org High-resolution MS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which aids in the confident identification of metabolites and their isotopomers. rsc.orglcms.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy: While generally less sensitive than MS, NMR offers the distinct advantage of being able to determine the specific position of the ¹³C labels within a molecule (positional isotopomers). nih.govspringernature.com This provides a deeper level of information about atomic rearrangements during metabolic reactions. wikipedia.org For example, ¹³C-NMR can distinguish between [1,2-¹³C₂]glutamate and [3,4-¹³C₂]glutamate, whereas a standard MS analysis would simply detect both as M+2 glutamate. This positional information can provide additional constraints for resolving complex metabolic fluxes. physiology.org
The table below compares the key features of MS and NMR for isotopomer analysis.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
|---|---|---|
| Information Provided | Mass Isotopomer Distribution (MID) | Positional Isotopomer Distribution |
| Sensitivity | High (picomole to femtomole) | Low (nanomole to micromole) |
| Sample Preparation | Often requires derivatization (for GC-MS) | Minimal, non-destructive |
| Primary Use | Quantifying relative abundance of mass isotopologues | Resolving specific positions of isotope labels |
| Throughput | High | Low |
Data Processing: Once raw data is acquired, it must undergo several processing steps to yield accurate MID values. caltech.edu
Peak Identification and Integration: Chromatographic peaks corresponding to the metabolites of interest are identified. The area under the curve for each mass isotopomer peak is integrated to determine its abundance. oup.com
Correction for Natural Abundance: Raw MID data must be corrected for the natural abundance of all stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H). physiology.orgdiva-portal.org For example, even in an unlabeled sample, a small fraction of molecules will contain one or more ¹³C atoms (natural abundance is ~1.1%). This correction is crucial for accurately determining the true enrichment from the tracer.
Data Validation: Quality control measures, such as analyzing replicate samples and ensuring that the sum of isotopomer fractions equals 100%, are essential to validate the data. numberanalytics.com
Software Tools: Various specialized software programs, such as INCA, Metran, and PIRAMID, have been developed to automate these complex data processing steps, from peak integration and natural abundance correction to the final regression of metabolic fluxes. physiology.orgoup.com
Careful consideration of these methodological aspects—from the choice of analytical instrument to the algorithms for data correction—is paramount for the successful application of isotopomer analysis in metabolic research. physiology.orgcaltech.edu
Applications in Metabolic Flux Analysis Mfa
Elucidation of Propionate (B1217596) Metabolism Pathways
Propionate is primarily metabolized through two main pathways: the methylmalonyl-CoA pathway and the methylcitrate pathway. The specific labeling of Sodium propionate-2,3-13C2 provides a unique signature that allows researchers to distinguish the activity of these two routes.
The distinct biochemistry of the methylmalonyl-CoA and methylcitrate pathways results in different fates for the carbon backbone of propionate. The use of [1,2-¹³C₂]propionate (metabolically equivalent to the sodium salt) is particularly effective for differentiating these pathways. nih.govasm.orgresearchgate.net
In the methylcitrate pathway , propionyl-CoA condenses with oxaloacetate to form 2-methylcitrate. Subsequent reactions lead to the release of pyruvate (B1213749). Crucially, this pathway preserves the bond between the C2 and C3 atoms of the original propionate molecule. Therefore, when cells are fed this compound, the resulting pyruvate will be labeled at its C2 and C3 positions. This unique labeling pattern can be detected in metabolites derived from pyruvate, such as alanine (B10760859). The observation of [2,3-¹³C₂]alanine is a definitive indicator of flux through the methylcitrate cycle. nih.govnih.govgrafiati.com A study on Escherichia coli demonstrated that the preservation of the ¹³C-¹³C bond in alanine and alanine-containing peptides was indicative of the direct formation of pyruvate from propionate via this pathway. nih.govnih.gov
Conversely, the methylmalonyl-CoA pathway involves the carboxylation of propionyl-CoA to form methylmalonyl-CoA, which is then rearranged to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This pathway does not preserve the original C2-C3 bond of propionate in the same manner when forming pyruvate. Metabolism of [1,2-¹³C₂]propionate via this route would lead to a mixture of singly labeled and differently doubly-labeled pyruvate and alanine isotopomers, which is clearly distinguishable from the [2,3-¹³C₂]alanine produced by the methylcitrate pathway. nih.gov Thus, the isotopomer distribution in alanine serves as a clear diagnostic marker for the active propionate metabolism route. nih.govresearchgate.net
Table 1: Expected Alanine Isotopomers from [2,3-¹³C₂]Propionate Metabolism
| Metabolic Pathway | Key Intermediate | Resulting Alanine Isotopomer | Diagnostic Feature |
|---|---|---|---|
| Methylcitrate Pathway | [2,3-¹³C₂]Pyruvate | [2,3-¹³C₂]Alanine | Preservation of ¹³C-¹³C bond |
This table illustrates the principle of pathway discrimination using this compound. The specific labeling pattern in alanine allows for clear differentiation.
Beyond the two major oxidative pathways, propionate can undergo other metabolic transformations. Isotopic tracers are essential for discovering and characterizing these alternative fates. A significant finding in mammalian cell lines and human platelets was the discovery of a non-oxidative pathway where two molecules of propionyl-CoA condense to form a six-carbon mono-unsaturated acyl-CoA, identified as trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA). nih.govnih.govtemple.edu
The elucidation of this novel pathway relied heavily on stable isotope labeling. nih.gov
When cells were treated with [¹³C₃]propionate, the resulting 2M2PE-CoA was found to be labeled with six ¹³C atoms ([M+6]), indicating that its entire carbon backbone was derived from two propionate molecules. researchgate.netnih.govresearchgate.net
Experiments with 2,2-[²H₂]propionate showed a loss of two deuterium (B1214612) atoms in the final product, pointing to a modification at the C2 position of the propionyl moiety during the condensation reaction. nih.gov
This anabolic use of propionate represents a previously underappreciated aspect of metabolism, conserved in both humans and mice, where a three-carbon unit is used for direct synthesis of a larger metabolite. nih.govnih.govnih.gov This pathway's activity was confirmed in multiple tissues, including the heart and kidney. nih.gov
Table 2: Isotopic Labeling in the Formation of trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA)
| Isotopic Tracer | Precursor | Product | Mass Shift | Implication |
|---|---|---|---|---|
| [¹³C₃]Propionate | 2 x [¹³C₃]Propionyl-CoA | [¹³C₆]2M2PE-CoA | +6 Da | The entire 6-carbon backbone is formed from two propionate molecules. nih.govresearchgate.net |
| [¹³C₁]Propionate | 2 x [¹³C₁]Propionyl-CoA | [¹³C₂]2M2PE-CoA | +2 Da | Both propionate molecules are incorporated. nih.gov |
This table summarizes the key isotopic tracer experiments that were instrumental in identifying the novel anabolic pathway for propionate.
Tracing Carbon Flux through Central Carbon Metabolism
This compound is a powerful tool for tracing the flow of carbon atoms into and through the central metabolic pathways, particularly the Tricarboxylic Acid (TCA) cycle.
Propionate serves as an anaplerotic substrate, meaning it can replenish the pool of TCA cycle intermediates. physiology.org Following its conversion to propionyl-CoA, it enters the TCA cycle via the methylmalonyl-CoA pathway as succinyl-CoA. physiology.orgnih.gov By using [2,3-¹³C₂]propionate, researchers can follow the labeled carbons as they are incorporated into succinyl-CoA and subsequent TCA cycle intermediates.
For example, in the study on E. coli utilizing the methylcitrate pathway, the [2,3-¹³C₂]propionate first forms [2,3-¹³C₂]pyruvate. Carboxylation of this pyruvate leads to [2,3-¹³C₂]oxaloacetate. This labeled oxaloacetate then enters the TCA cycle, leading to multiply labeled glutamate (B1630785) and succinate (B1194679) isotopomers, which can be detected by NMR or mass spectrometry. nih.govnih.gov The specific distribution of ¹³C atoms (isotopomer distribution) in these metabolites provides quantitative information about the activity of the TCA cycle and related pathways. nih.gov
Studies using [¹³C₃]propionate have been instrumental in quantifying anaplerotic flux. nih.gov The strategy involves measuring the enrichment of ¹³C from the tracer in both propionyl-CoA (the precursor) and succinyl-CoA (the anaplerotic product). nih.gov This allows for the calculation of the flux from propionate into the TCA cycle. It has been shown that under certain conditions, propionate can be a purely anaplerotic substrate, meaning it replenishes the TCA cycle without being oxidized to acetyl-CoA. nih.gov The use of a fully labeled tracer like [¹³C₃]propionate is crucial to avoid overestimation of anaplerosis that can occur with singly labeled tracers due to label recycling within the TCA cycle. nih.gov
Table 3: Research Findings on Propionate Anaplerosis
| Organism/System | Tracer Used | Key Finding | Reference |
|---|---|---|---|
| Perfused Rat Heart | [¹³C₃]Propionate | Propionate is a purely anaplerotic substrate, and its contribution to anaplerosis is concentration-dependent. | nih.gov |
| Human Subjects | [U-¹³C₃]Propionate | Anaplerotic flux relative to TCA cycle flux can be determined by analyzing isotopomers in urinary phenylacetylglutamine (B1677654) (PAGN). | wustl.edunih.gov |
This table highlights key studies that have used labeled propionate to quantify its anaplerotic role in different biological contexts.
Propionate is a gluconeogenic substrate, meaning it can be used to synthesize glucose, primarily in the liver. wustl.edu Tracers such as [U-¹³C₃]propionate are used to quantify the rate of glucose production (gluconeogenesis) from the TCA cycle. wustl.educore.ac.uk
When [U-¹³C₃]propionate enters the TCA cycle as [¹³C₃]succinyl-CoA, it leads to the formation of labeled oxaloacetate. This oxaloacetate can then be converted to phosphoenolpyruvate (B93156) (PEP) by PEP carboxykinase (PEPCK) and proceed through the gluconeogenic pathway to form glucose. The labeling pattern of the resulting glucose molecules is complex and reflects the various fluxes within the liver, including TCA cycle activity, pyruvate cycling, and the direct contribution from the tracer. nih.gov
By analyzing the ¹³C isotopomer distribution in plasma glucose or urinary derivatives like acetaminophen (B1664979) glucuronide and phenylacetylglutamine (PAGN) using NMR spectroscopy, researchers can calculate the relative fluxes through these key pathways. wustl.edunih.govphysiology.org This integrated approach, often combining [¹³C]propionate with other tracers like ²H₂O, provides a comprehensive profile of hepatic glucose metabolism. wustl.edunih.govcore.ac.uk
Table 4: Hepatic Fluxes Measured Using [U-¹³C₃]Propionate in Humans
| Metabolic Flux | Flux Rate (μmol·kg⁻¹·min⁻¹) (via PAGN analysis) | Flux Rate (μmol·kg⁻¹·min⁻¹) (via Glucuronide analysis) |
|---|---|---|
| PEP Carboxykinase Flux | 68.8 ± 9.8 | 37.5 ± 7.9 |
| PEP Recycling Flux | 59.1 ± 9.8 | 27.8 ± 6.8 |
Data adapted from a study in overnight-fasted human subjects. wustl.edunih.gov The differences in flux rates calculated from two different urinary metabolites (PAGN and glucuronide) may reflect different metabolic compartments or zonation within the liver. wustl.edunih.gov
Studies in Diverse Biological Systems
Microbial Metabolic Systems (e.g., Escherichia coli, Gut Microbiota Fermentation)
In microbial research, this compound serves as a powerful tool to probe the metabolic activities of microorganisms. For instance, it can be used to study the metabolic pathways in bacteria like Escherichia coli. buchem.com By introducing this tracer, researchers can follow the incorporation of the ¹³C label into central carbon metabolism, providing insights into how these bacteria utilize short-chain fatty acids.
A significant area of application is in the study of gut microbiota fermentation. The gut microbiome produces large amounts of short-chain fatty acids (SCFAs), including propionate, through the fermentation of dietary fibers. These SCFAs are vital for host health. Using this compound allows for the tracing of propionate metabolism by the gut bacteria themselves and its subsequent uptake and utilization by the host. rug.nl For example, studies can elucidate how propionate contributes to the synthesis of other molecules within the complex gut ecosystem. Research has explored the use of ¹³C-labeled propionate to understand its impact on gut-associated metabolism in vivo. rug.nl This is critical for understanding the intricate metabolic crosstalk between the gut microbiota and the host organism.
Table 1: Application of this compound in Microbial Systems
| Biological System | Specific Application | Key Metabolic Pathways Traced |
| Escherichia coli | Tracing central carbon metabolism. buchem.com | Utilization of short-chain fatty acids. |
| Gut Microbiota | Investigating SCFA fermentation and cross-feeding. rug.nl | Propionate metabolism and its contribution to other microbial products. |
| Gut-Host Axis | Studying the uptake and utilization of microbial-derived propionate by the host. rug.nl | Tracing propionate's role in host metabolic processes. |
Mammalian Cell Culture Models for In Vitro Metabolic Studies
Mammalian cell culture systems are fundamental tools for in vitro metabolic research, and this compound is valuable for dissecting cellular metabolic pathways in a controlled environment. eurisotop.combuchem.com When cells are grown in media supplemented with this tracer, the labeled propionate enters cellular metabolic networks. Propionate is primarily metabolized in the mitochondria, where it is converted to propionyl-CoA and then succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.
By using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to analyze the isotopic labeling patterns in metabolites like TCA cycle intermediates and amino acids, researchers can calculate the flux through these pathways. This approach helps to understand how different cell types, such as cancer cells or hepatocytes, utilize propionate as an energy source or as a building block for biosynthesis. These in vitro studies provide a foundational understanding of metabolic regulation that can be applied to more complex biological systems. buchem.com
Table 2: Use of this compound in Mammalian Cell Culture
| Cell Culture Model | Research Focus | Traced Metabolic Fate |
| General Mammalian Cells | Foundational metabolic pathway analysis. buchem.com | Entry into TCA cycle via propionyl-CoA to succinyl-CoA. |
| Cancer Cell Lines | Investigating altered metabolism in cancer. | Contribution to anaplerosis and biosynthetic pathways. |
| Hepatocyte Cultures | Studying liver-specific metabolic functions. | Role in gluconeogenesis and ureagenesis. |
Ex Vivo Tissue Perfusion and Incubation Studies (e.g., Cardiac, Hepatic)
Ex vivo tissue studies, where organs are maintained and studied outside the body, bridge the gap between in vitro cell culture and in vivo animal models. This compound is employed in these systems to investigate organ-specific metabolism with high precision.
In perfused heart studies, [¹³C]propionate can be used to assess myocardial substrate metabolism. sigmaaldrich.com The heart can utilize various fuel sources, including fatty acids, glucose, and ketone bodies. By supplying this compound, researchers can trace its conversion into TCA cycle intermediates, providing a quantitative measure of its contribution to cardiac energy production. This is particularly relevant for studying cardiac metabolism in conditions like heart failure or ischemia.
Similarly, in perfused liver studies, this tracer is invaluable for examining hepatic metabolism. nih.gov The liver is a central metabolic hub, responsible for processes like gluconeogenesis (the synthesis of glucose) and ureagenesis. Propionate is a known gluconeogenic precursor. Using this compound allows for the precise quantification of the flux from propionate to glucose and its entry into the TCA cycle, which is crucial for understanding liver function in health and diseases like diabetes and non-alcoholic fatty liver disease. nih.govphysiology.org Studies have successfully used [U-¹³C₃]propionate in perfused mouse livers to trace its incorporation into TCA cycle intermediates and glucose. nih.gov
Table 3: Examples of this compound in Ex Vivo Tissue Studies
| Tissue Type | Study Objective | Key Findings from Tracer |
| Perfused Heart | Quantify cardiac energy substrate utilization. sigmaaldrich.com | Measures the contribution of propionate to the cardiac TCA cycle. |
| Perfused Liver | Investigate gluconeogenesis and anaplerosis. nih.govphysiology.org | Traces the carbon skeleton from propionate to glucose and TCA cycle intermediates. |
In Vivo Animal Models for Systemic Metabolic Investigation
The ultimate goal of many metabolic studies is to understand systemic metabolism in a living organism. In vivo animal models, often mice or rats, are essential for this purpose. buchem.comckisotopes.com The administration of this compound to these animals allows for the investigation of whole-body metabolic fluxes and inter-organ metabolic relationships. physiology.orgotsuka.co.jp
Following administration, the labeled propionate is absorbed and transported to various tissues. In the liver, it serves as a substrate for gluconeogenesis and the TCA cycle. physiology.org By analyzing the ¹³C enrichment in blood glucose, researchers can quantify the rate of hepatic glucose production from propionate. physiology.org This is a key parameter in studies of glucose homeostasis and diabetes. Furthermore, the labeled carbon atoms can be traced into other metabolites in plasma and various tissues, providing a systemic view of propionate metabolism.
For example, studies in mice have used [¹³C₃]propionate to assess hepatic glucose and intermediary metabolism, highlighting how fluxes change under different physiological conditions like fasting. physiology.orgresearchgate.net This approach, often combined with other isotopic tracers, provides a comprehensive picture of metabolic regulation at the whole-body level, which is critical for understanding metabolic diseases and developing therapeutic strategies. nih.govphysiology.org
Table 4: In Vivo Applications of this compound in Animal Models
| Animal Model | Research Area | Information Gained |
| Mouse/Rat | Hepatic glucose metabolism and diabetes research. physiology.orgresearchgate.net | Quantifies gluconeogenesis from propionate and hepatic TCA cycle fluxes. |
| Mouse/Rat | Systemic energy metabolism. ckisotopes.comotsuka.co.jp | Traces the distribution and utilization of propionate by different organs. |
| Mouse | Gut-liver axis studies. rug.nl | Investigates the fate of gut-derived propionate in host metabolism. |
Computational Modeling and Data Interpretation in ¹³c Mfa
Construction of Stoichiometric and Isotopic Network Models for Flux Estimation
The foundation of ¹³C-MFA lies in the construction of a comprehensive metabolic network model. nih.govomicstutorials.com This model is a mathematical representation of the biochemical reactions occurring within a cell or organism. omicstutorials.comresearchgate.net It comprises a set of interconnected reactions, their stoichiometry, and the atom-mapping information for each reaction. nih.govosti.gov The stoichiometry defines the quantitative relationship between reactants and products, while the atom-mapping tracks the transfer of each carbon atom from substrates to products. nih.gov
For a given organism or cell type, the metabolic network model is typically constructed based on information from literature and public databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). nih.gov This network delineates the specific metabolic reactions and atom transitions relevant to the biological system under investigation. nih.gov The model must account for all significant pathways involved in the metabolism of the isotopic tracer, in this case, Sodium propionate-2,3-¹³C₂. This includes pathways for its conversion into central carbon metabolism intermediates.
The model is mathematically represented as a system of mass balance equations for each metabolite. omicstutorials.com Under the assumption of a metabolic steady state, where the concentration of intracellular metabolites remains constant, the rate of production of each metabolite must equal its rate of consumption. nih.govomicstutorials.com This principle forms a set of linear equations that constrain the possible values of the metabolic fluxes. nih.gov
Isotopic network models build upon the stoichiometric framework by incorporating the flow of isotopes. When a ¹³C-labeled substrate is introduced, the labeled atoms are distributed throughout the metabolic network, creating different isotopomers (molecules that differ only in their isotopic composition) for each metabolite. creative-proteomics.com The pattern of this distribution, known as the mass isotopomer distribution (MID), is directly dependent on the relative rates of the metabolic fluxes. plos.orgplos.org The Elementary Metabolite Units (EMU) framework is a common and efficient method for modeling these isotopic distributions. osti.gov
Application of Flux Estimation Algorithms and Software Tools
Once the stoichiometric and isotopic models are established and experimental data from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are collected, flux estimation algorithms are employed to calculate the intracellular metabolic fluxes. omicstutorials.complos.org These algorithms work by solving an optimization problem that aims to minimize the difference between the experimentally measured MIDs and the MIDs simulated by the model. researchgate.net
The process is iterative:
An initial set of flux values is assumed.
The isotopic model is used to simulate the expected MIDs for this set of fluxes.
The simulated MIDs are compared to the measured MIDs, and the difference (the sum of squared residuals) is calculated.
The flux values are then adjusted by the algorithm to reduce this difference.
This process is repeated until the best fit between the simulated and experimental data is achieved, yielding the estimated metabolic flux distribution. vanderbilt.edu
A variety of software tools have been developed to facilitate these complex calculations. These packages provide user-friendly interfaces for model construction, data input, and flux estimation, making ¹³C-MFA accessible to a broader range of researchers. researchgate.net Some commonly used software tools are listed in the table below.
| Software Tool | Description | Primary Application |
|---|---|---|
| INCA | A MATLAB-based tool for isotopically non-stationary metabolic flux analysis (INST-MFA) and steady-state MFA. ucdavis.edufrontiersin.org | Steady-state and non-stationary MFA |
| FiatFlux | An open-source software for flux ratio analysis and ¹³C-constrained flux balancing. nih.govethz.ch | Steady-state MFA |
| OpenFlux | An open-source modeling software for ¹³C-based metabolic flux analysis. nih.govucdavis.edu | Steady-state MFA |
| 13CFLUX2 | A software suite with tools for designing and evaluating carbon labeling experiments and performing MFA. ucdavis.eduresearchgate.net | Steady-state MFA |
| METRAN | A software based on the Elementary Metabolite Units (EMU) framework for MFA, tracer experiment design, and statistical analysis. ucdavis.edumit.edu | Steady-state MFA |
| OpenMebius | An open-source software specifically designed for isotopically nonstationary ¹³C-based metabolic flux analysis (INST-MFA). nih.gov | Non-stationary MFA |
| FreeFlux | A Python package for fast and reliable flux estimation in both isotopically steady-state and transient-state conditions. acs.org | Steady-state and non-stationary MFA |
Statistical Validation and Confidence Interval Determination for Metabolic Fluxes
Several methods are used to assess the statistical quality of the flux estimates. The goodness-of-fit between the model-simulated and experimentally measured data is often evaluated using a chi-squared (χ²) test. researchgate.netresearchgate.net An acceptable fit suggests that the metabolic model provides an adequate description of the biological system. researchgate.net
Once a good fit is achieved, confidence intervals for each flux are determined. These intervals represent the range within which the true flux value is likely to lie with a certain level of confidence (e.g., 95%). osti.gov Two common methods for calculating confidence intervals are:
Parameter Continuation: This method involves systematically varying a single flux from its optimal value and re-optimizing the remaining fluxes to determine the range over which the fit remains statistically acceptable. osti.govnih.gov This approach has been shown to produce accurate confidence intervals. researchgate.net
Bootstrap Monte Carlo Analysis: This technique involves creating multiple pseudo-datasets by resampling the experimental data and then re-estimating the fluxes for each dataset. The distribution of these re-estimated fluxes is then used to determine the confidence intervals. nih.gov
Wide confidence intervals for a particular flux indicate high uncertainty, which may suggest that the experimental design, including the choice of tracer, is not optimal for resolving that specific flux. nih.gov In such cases, further experiments with different tracers, such as Sodium propionate-2,3-¹³C₂, might be necessary to improve the precision of the flux estimate. nih.govcreative-proteomics.com
Dynamic Metabolic Flux Analysis (DMFA) and Isotopic Nonstationary MFA (INST-MFA) Approaches
Traditional ¹³C-MFA assumes that the system is in both a metabolic and isotopic steady state. nih.gov However, many biological processes are dynamic, with metabolic fluxes changing over time. nih.govcreative-proteomics.com To address this, dynamic metabolic flux analysis (DMFA) and isotopic nonstationary MFA (INST-MFA) have been developed.
Dynamic Metabolic Flux Analysis (DMFA) is a powerful technique for quantifying metabolic fluxes in systems that are not at a metabolic steady state. creative-proteomics.com This approach allows for the estimation of time-varying fluxes by directly using time-series data of metabolite concentrations and isotopic labeling. creative-proteomics.comresearchgate.net DMFA is particularly useful for studying transient metabolic responses, such as the cellular response to a stimulus like insulin. nih.govresearchgate.net
Isotopically Nonstationary MFA (INST-MFA) is applied to systems that are in a metabolic steady state but have not yet reached an isotopic steady state. nih.govosti.govresearchgate.net This is often the case in experiments with slow-labeling systems or when it is impractical to wait for full isotopic equilibrium. nih.govresearchgate.net INST-MFA involves measuring the transient changes in isotopic labeling of metabolites over time and fitting this data to a dynamic isotopic model. osti.govresearchgate.net This requires solving a system of ordinary differential equations that describe the time-dependent labeling of metabolites. vanderbilt.edunih.gov
INST-MFA offers several advantages over steady-state MFA:
It can be applied to systems that label slowly due to large metabolite pools or pathway bottlenecks. nih.gov
It provides increased sensitivity for estimating reversible exchange fluxes and metabolite pool sizes. nih.govresearchgate.net
It is suitable for analyzing autotrophic systems that consume single-carbon substrates. nih.govresearchgate.net
The development of software tools like INCA and OpenMebius has made INST-MFA more accessible to the research community. ucdavis.edunih.govresearchgate.net
Integration of Multi-Omics Data for Comprehensive Metabolic Understanding
To gain a more holistic view of cellular metabolism, ¹³C-MFA data can be integrated with other "omics" data, such as transcriptomics, proteomics, and metabolomics. omicstutorials.comomicstutorials.com This multi-omics approach provides a more comprehensive understanding of how metabolic fluxes are regulated at different biological levels. omicstutorials.com
Transcriptomics: Integrating transcriptomic data (gene expression levels) with MFA can help to elucidate the regulatory mechanisms that control metabolic pathways. researchgate.net For example, changes in the expression of genes encoding specific enzymes can be correlated with changes in the corresponding metabolic fluxes. researchgate.netresearchgate.net However, the correlation between mRNA levels and protein abundance, and subsequently flux, is not always linear. researchgate.net
Proteomics: Proteomic data provides information on the abundance of proteins, including enzymes that catalyze metabolic reactions. frontiersin.org Integrating proteomics with MFA can provide a more direct link between enzyme levels and metabolic fluxes. nih.govnih.gov This can help to identify post-translational modifications or allosteric regulation that may affect enzyme activity and, consequently, metabolic flux.
Metabolomics: Metabolomic data provides a snapshot of the concentrations of intracellular and extracellular metabolites. diabetesjournals.org Integrating metabolomics data with MFA, particularly with INST-MFA which can estimate pool sizes, can provide a more complete picture of the metabolic state of a cell. researchgate.netresearchgate.net This integration can help to validate the metabolic model and improve the accuracy of flux estimations. researchgate.net
The integration of these different omics datasets requires sophisticated computational tools and modeling frameworks. nih.govresearchgate.net The goal is to build comprehensive models that can accurately predict how genetic or environmental perturbations affect the entire metabolic system. researchgate.net
Advanced and Emerging Research Applications of Sodium Propionate 2,3 ¹³c₂
Metabolic Engineering and Strain Optimization Studies
Metabolic engineering aims to purposefully design and modify metabolic pathways in organisms to enhance the production of desired substances or to degrade unwanted compounds. Sodium propionate-2,3-¹³C₂ serves as a crucial tracer in these studies to quantify metabolic fluxes and identify bottlenecks in engineered pathways.
In the context of producing odd-chain carboxylic acids, which have various industrial applications, researchers have used ¹³C-labeled propionate (B1217596) to understand and optimize their synthesis in bacteria like Megasphaera hexanoica. hanyang.ac.kr By supplementing the culture medium with labeled propionate, they can track its incorporation into products like valerate (B167501) and heptanoate (B1214049). hanyang.ac.kr This allows for the precise determination of how different substrate concentrations and genetic modifications affect the efficiency of the production pathway. hanyang.ac.kr For instance, studies can reveal the extent to which exogenously supplied propionate is utilized for chain elongation versus being diverted into other metabolic routes. hanyang.ac.kr
Furthermore, in the production of biodegradable polymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), understanding the precursor supply is critical. nih.gov While some strategies engineer pathways to produce the necessary propionyl-CoA precursor from central metabolites, tracer studies with labeled propionate are essential to validate pathway efficiency and quantify the flux towards 3-hydroxyvalerate (B1259860) (3HV) monomer incorporation. nih.gov These analyses help in optimizing fermentation conditions and genetic makeup of the production strain to achieve a desired copolymer composition.
Table 1: Application of Sodium propionate-¹³C₂ in Metabolic Engineering
| Research Area | Organism | Key Findings from ¹³C Tracer Studies |
| Odd-Chain Carboxylic Acid Production | Megasphaera hexanoica | Determined optimal sodium acetate (B1210297) and sodium propionate concentrations for maximizing valerate and heptanoate production. Confirmed that supplemented propionate was primarily used for the synthesis of odd-chain fatty acids. hanyang.ac.kr |
| PHBV Copolymer Synthesis | Salmonella enterica | While not directly using Sodium propionate-2,3-¹³C₂, related tracer studies are fundamental to quantifying the flux from engineered propionyl-CoA pathways to 3HV incorporation, guiding strain optimization. nih.gov |
| Propionate Catabolism | Pseudomonas aeruginosa | ¹³C flux analysis revealed significant rerouting of carbon at the pyruvate (B1213749) and oxaloacetate nodes during growth on propionate compared to succinate (B1194679), informing strategies for engineering substrate utilization. nih.gov |
Discovery of Novel Biochemical Transformations and Pathways
The use of stable isotope tracers like Sodium propionate-2,3-¹³C₂ is not limited to quantifying known metabolic pathways; it is also instrumental in the discovery of new ones. By tracking the labeled carbon atoms through the metabolome, scientists can identify unexpected metabolic products, suggesting the existence of previously unknown enzymatic reactions or entire pathways. buchem.comroyalsocietypublishing.org
A notable example is the discovery of a novel pathway for propionate metabolism in mammalian cells. nih.gov Using ¹³C-labeled propionate, researchers identified the formation of a six-carbon mono-unsaturated acyl-CoA, which was later identified as trans-2-methyl-2-pentenoyl-CoA. nih.gov The labeling pattern, where two molecules of propionate were incorporated, provided crucial evidence for a new fatty acid synthesis-like mechanism. nih.gov This discovery has implications for understanding metabolic diseases like propionic and methylmalonic acidemia. nih.gov
In microorganisms, labeled propionate has been used to distinguish between different proposed pathways for its metabolism. For example, in Escherichia coli, studies using [1,2-¹³C₂]propionate helped to elucidate the relative contributions of the methylcitrate cycle and the methylmalonyl-CoA pathway. nih.gov The specific labeling patterns observed in downstream metabolites like pyruvate, succinate, and amino acids provided clear evidence for the operational pathway under specific growth conditions. nih.gov
Table 2: Novel Biochemical Discoveries Using Labeled Propionate
| Organism/System | Discovery | Method | Significance |
| Mammalian Cell Lines (HepG2, etc.) | Formation of trans-2-methyl-2-pentenoyl-CoA from propionate. | LC-MS/MS analysis of metabolites after feeding with [¹³C₃]propionate. nih.gov | Revealed a new metabolic fate for propionate and a potential biomarker for propionic acidemia. nih.gov |
| Escherichia coli | Elucidation of the dominant role of the methylcitrate pathway for propionate oxidation. | ¹³C-NMR analysis of metabolites from cells grown on [1,2-¹³C₂]propionate. nih.gov | Clarified the primary route of propionate catabolism, which is important for understanding bacterial physiology and for metabolic engineering. nih.gov |
| Activated Sludge (Phosphorus-Accumulating Organisms) | Demonstrated the conversion of propionate to various polyhydroxyalkanoate (PHA) monomers and elucidated the labeling pattern in hydroxyvalerate. | In vivo ¹³C-NMR of living cells fed with [3-¹³C]propionate. researchgate.net | Provided detailed insights into the anaerobic metabolism of propionate in complex microbial communities relevant to wastewater treatment. researchgate.net |
Interrogation of Metabolic Channeling Phenomena
Metabolic channeling is a phenomenon where intermediates in a metabolic pathway are passed directly from one enzyme to the next without equilibrating with the bulk cytosolic pool. This can increase the efficiency of a pathway and protect unstable intermediates. Proving the existence of channeling is challenging, but stable isotope tracers like Sodium propionate-2,3-¹³C₂ offer a powerful method to do so.
When a labeled substrate is introduced, the labeling pattern of the final product can reveal whether the intermediates were subject to exchange with other metabolic pools. If channeling occurs, the integrity of the isotopic label from the precursor is often maintained in the product in a way that would not be predicted by simple pool dilution.
Studies on propionate metabolism in E. coli have explored the possibility of metabolite channeling. nih.gov By using [1,2-¹³C₂]propionate, researchers can look for the preservation of the ¹³C-¹³C bond in products. The specific isotopomer distribution in metabolites like alanine (B10760859) (derived from pyruvate) can indicate whether intermediates of the methylcitrate cycle are channeled. nih.gov While challenging to definitively prove, deviations from expected labeling patterns based on well-mixed pools provide strong evidence for such phenomena. The ability to trace the intact carbon backbone of propionate as it is converted to pyruvate is a key advantage of using doubly labeled substrates like Sodium propionate-2,3-¹³C₂. nih.gov
The concept of metabolic channeling is critical for accurately modeling metabolism for flux analysis and metabolic engineering, as it can significantly alter the flow of carbon through a network. royalsocietypublishing.org The data derived from tracers like Sodium propionate-2,3-¹³C₂ are therefore invaluable for building more accurate and predictive models of cellular metabolism. ub.edu
Future Directions and Methodological Advancements
Development of Enhanced Analytical Techniques for Higher Resolution and Sensitivity
The precise quantification of metabolic fluxes relies heavily on the ability to accurately measure the distribution of isotopic labels in metabolites. springernature.comnih.gov Future advancements in analytical instrumentation are poised to significantly improve the resolution and sensitivity of these measurements, allowing for a more detailed understanding of metabolic pathways.
High-resolution mass spectrometry (HRMS), including techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is central to these advancements. creative-proteomics.comcreative-proteomics.com Ongoing improvements in mass spectrometer geometry, ion optics, and detector technology are expected to yield greater abundance sensitivity and improved signal-to-noise ratios. sci-hub.sersc.org This will enable the detection and quantification of less abundant isotopologues, providing a more complete picture of tracer metabolism. For instance, enhanced sensitivity will be crucial for in vivo studies where the concentration of labeled metabolites can be very low. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, another powerful tool for analyzing isotopologues, also continues to evolve. While mass spectrometry excels at sensitivity, NMR provides valuable information about the specific position of isotopes within a molecule without the need for fragmentation. frontiersin.orgfrontiersin.org Future developments in NMR technology, such as higher field magnets and improved probe designs, will enhance its sensitivity, making it more applicable to a wider range of metabolic studies where sample volume is limited. nih.gov The combination of both MS and NMR techniques offers a complementary approach to comprehensively map the journey of ¹³C atoms from Sodium propionate-2,3-13C2 through intricate metabolic networks. frontiersin.org
Table 1: Comparison of Current and Future Analytical Techniques for ¹³C Isotopologue Analysis
Advancements in Computational Tools for Complex Metabolic Networks
The increasing complexity of data generated from high-resolution analytical instruments necessitates the development of more sophisticated computational tools for data processing, analysis, and modeling. nih.gov ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the primary computational framework for estimating intracellular metabolic fluxes from stable isotope labeling data. nih.govnih.gov The future of ¹³C-MFA lies in the development of software that is more automated, user-friendly, and capable of handling larger and more complex metabolic models. researchgate.netoup.com
Several software packages, such as INCA, 13CFLUX2, and Metran, are currently available for flux estimation. nih.govnih.gov However, as research expands to encompass multi-tissue or whole-organism models, the computational demand for solving the underlying mathematical equations increases significantly. frontiersin.org Future software will need to leverage high-performance computing and advanced algorithms to tackle these large-scale models. oup.com
A particularly exciting development is the integration of machine learning into fluxomics. nih.gov Machine learning algorithms can be trained on existing flux data and simulated labeling patterns to predict metabolic flux distributions from new experimental data more rapidly and with potentially greater accuracy than traditional optimization-based approaches. nih.gov This could significantly accelerate the pace of metabolic research.
Furthermore, visualization tools are becoming increasingly important for interpreting the complex output of ¹³C-MFA. Software like Escher-Trace allows researchers to visualize stable isotope tracing data directly on metabolic pathway maps, facilitating a more intuitive understanding of metabolic reprogramming. escholarship.org Future tools will likely integrate multi-omics data (e.g., transcriptomics, proteomics) with flux data to provide a more holistic view of cellular regulation.
Table 2: Selected Computational Tools for ¹³C-Metabolic Flux Analysis
Expansion of Applications to New Biological Contexts and Physiological States
While this compound is already a valuable tool, its applications are set to expand into new and exciting areas of biological research. One of the most promising frontiers is the study of the gut microbiome and its interaction with the host. nih.gov Propionate is a major short-chain fatty acid (SCFA) produced by the fermentation of dietary fibers by gut bacteria. nih.gov Using this compound, researchers can trace the absorption of gut-derived propionate and its subsequent metabolism by the host, shedding light on the gut-organ axes (e.g., gut-liver, gut-brain). nih.govbiorxiv.org This could provide crucial insights into conditions like inflammatory bowel disease, metabolic syndrome, and neurological disorders.
The application of stable isotope tracers is also moving beyond in vitro cell cultures to more complex in vivo systems and human studies. nih.gov Tracing the metabolic fate of this compound in whole organisms can provide a dynamic view of inter-organ metabolism and how it is altered in various physiological states (e.g., exercise, fasting) and disease. nih.gov For example, it could be used to investigate the role of propionate in gluconeogenesis in the liver or its impact on lipid metabolism.
Furthermore, untargeted stable isotope-resolved metabolomics (SIRM) is an emerging approach that aims to track the incorporation of isotopic labels across the entire metabolome. nih.govresearchgate.net By using this compound in an SIRM study, researchers could uncover novel metabolic pathways and downstream metabolites of propionate that are currently unknown. This hypothesis-free approach has the potential to reveal unexpected metabolic connections and functions.
Table 3: Emerging Applications of this compound
Q & A
Basic Research Questions
Q. How can sodium propionate-2,3-13C2 be synthesized with high isotopic purity for metabolic tracer studies?
- Methodological Answer : Synthesis typically involves carboxylation of 13C-labeled precursors (e.g., 13C2-acetylene or 13C3-propionaldehyde) using Grignard or organometallic reactions. Isotopic purity (>99%) is achieved via repeated recrystallization or chromatography. Confirm purity using NMR (to verify 13C incorporation at C2 and C3) and mass spectrometry (to rule out unlabeled byproducts). For example, sodium pyruvate-2,3-13C2 synthesis uses labeled acetyl precursors followed by ion-exchange purification .
Q. What analytical methods are optimal for quantifying isotopic enrichment in this compound?
- Methodological Answer : High-resolution NMR (e.g., 13C-NMR at 125 MHz) identifies positional 13C labeling, while LC-MS/MS with selected reaction monitoring (SRM) quantifies isotopic abundance. For NMR, compare peak integrals at δ 180–185 ppm (carboxyl carbons) and δ 25–35 ppm (aliphatic carbons). MS should show m/z shifts consistent with dual 13C labeling (e.g., +2 Da for [M+H]+ ions) .
Q. How should this compound be prepared for in vitro cell culture studies to ensure stability?
- Methodological Answer : Dissolve the compound in deuterated water (D2O) or isotonic saline (pH 7.4) to prevent hydrolysis. Sterilize via syringe filtration (0.22 µm), avoiding autoclaving, which may degrade the carboxylate group. Store aliquots at -80°C under inert gas (N2) to minimize oxidation. Pre-test stability using LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can this compound be used to resolve conflicting data on propionate metabolism in gut microbiota models?
- Methodological Answer : Design dual-isotope (13C/14C) tracer experiments to distinguish host vs. microbial propionate utilization. Use anaerobic bioreactors to culture microbiota, supplement with 13C2,3-propionate, and track label incorporation into short-chain fatty acids (SCFAs) via GC-MS. For conflicting results, analyze isotopomer distributions (e.g., M+2 vs. M+3 fragments) to identify cross-talk with unlabeled pathways (e.g., succinate or acetate pools) .
Q. What experimental controls are critical when using this compound in metabolic flux analysis (MFA)?
- Methodological Answer : Include:
- Unlabeled controls : To correct for natural 13C abundance (1.1%).
- Isotopic dilution controls : Co-administer unlabeled propionate to quantify tracer dilution effects.
- Blank samples : Process cell lysates without tracer to baseline-correct MS/NMR data.
Validate MFA models using statistical tools like Monte Carlo simulations to assess confidence intervals for flux estimates .
Q. How can isotopic scrambling in this compound be minimized during mitochondrial β-oxidation studies?
- Methodological Answer : Use isolated mitochondria (vs. whole cells) to reduce enzymatic interference. Inhibit side reactions (e.g., with rotenone for Complex I blockade) and track label redistribution via 13C-NMR of TCA cycle intermediates (e.g., citrate, α-ketoglutarate). If scrambling persists, apply isotopomer spectral analysis (ISA) to differentiate true metabolic activity from artifactual redistribution .
Q. What strategies mitigate signal overlap in 13C-NMR when analyzing this compound in complex biological matrices?
- Methodological Answer : Use 2D NMR (e.g., HSQC or TOCSY) to resolve overlapping peaks from lipids or proteins. Alternatively, employ chemical shift reagents (e.g., lanthanide ions) to split signals. For low-abundance samples, dynamic nuclear polarization (DNP) enhances sensitivity by >10,000-fold, enabling detection in nanomolar concentrations .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies between expected and observed 13C-labeling patterns in propionate metabolism studies?
- Methodological Answer :
Re-example sample preparation : Check for hydrolysis during extraction (e.g., acidic conditions may decarboxylate propionate).
Validate instrument calibration : Use certified 13C standards (e.g., 13C3-lactate) to confirm MS/NMR accuracy.
Model refinement : Update metabolic network models to include overlooked pathways (e.g., propionate conversion to acrylyl-CoA in certain bacteria).
Publish negative results with raw data to support community-driven error analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
